1-(benzenesulfonyl)-2-nitro-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Transformations
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous motif in natural products, pharmaceuticals, and agrochemicals. nih.gov Its inherent electron-rich nature typically directs electrophilic substitution to the C3 position. nih.gov However, the ability to precisely control the regioselectivity of its functionalization is paramount for the synthesis of complex target molecules. Contemporary organic synthesis has witnessed a surge in methodologies aimed at accessing less common substitution patterns on the indole core, thereby expanding the chemical space accessible from this versatile heterocycle. These efforts have led to the development of novel strategies for C2-functionalization, dearomatization reactions, and participation in cycloaddition cascades, all of which contribute to the assembly of intricate molecular frameworks.
Role of the N1-Benzenesulfonyl and C2-Nitro Functionalities in Modulating Indole Reactivity
The reactivity of the indole nucleus in 1-(benzenesulfonyl)-2-nitro-1H-indole is profoundly influenced by the synergistic effects of the N1-benzenesulfonyl and C2-nitro groups.
The N1-benzenesulfonyl group serves a dual purpose. Primarily, it acts as a robust electron-withdrawing protecting group for the indole nitrogen. This protection is crucial as it prevents unwanted side reactions at the nitrogen atom and increases the stability of the indole ring towards certain reagents. More importantly, the sulfonyl group significantly enhances the acidity of the C2-proton, facilitating its removal by a strong base. This directed metalation is a key step in the introduction of substituents at the C2 position, a site that is typically less reactive towards electrophiles than C3.
The C2-nitro group is a powerful electron-withdrawing group that dramatically alters the electronic landscape of the indole ring. Its presence at the C2 position transforms the typically nucleophilic indole into an electron-deficient system. This electronic modification is pivotal for enabling the indole to participate in reactions that are otherwise disfavored. For instance, the electron-deficient nature of the C2-C3 double bond in 2-nitroindoles makes them potent dienophiles in normal-electron-demand Diels-Alder reactions and reactive partners in other cycloaddition processes. ucalgary.ca The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings, and the activation provided by the C2-nitro group allows for the formation of carbazole (B46965) and other polycyclic frameworks from the indole core. ucalgary.calibretexts.org
Overview of Academic Research Trajectories for this compound
Research involving this compound and related N-sulfonyl-2-nitroindoles has primarily focused on their synthesis and subsequent utilization as versatile intermediates in cycloaddition reactions. A key breakthrough in the synthesis of these compounds was reported by Gribble and Roy, who developed a method for the C2-nitration of N-protected indoles. ucalgary.ca This procedure involves the lithiation of the C2 position of an N-sulfonylindole followed by quenching with dinitrogen tetroxide.
| N-Protecting Group | Starting Indole | Product | Yield (%) |
|---|---|---|---|
| Benzenesulfonyl | 1-(Benzenesulfonyl)indole | This compound | 65 |
| p-Toluenesulfonyl | 1-(p-Toluenesulfonyl)indole | 1-(p-Toluenesulfonyl)-2-nitro-1H-indole | 70 |
The primary research trajectory for this compound is its application as a dienophile in [4+2] cycloaddition reactions. The electron-deficient nature imparted by the nitro group at the C2 position makes the C2-C3 double bond highly reactive towards electron-rich dienes. This reactivity opens up synthetic pathways to complex, fused-ring systems that would be challenging to access through other methods. While specific studies detailing the extensive cycloaddition chemistry of this compound are still emerging, the established reactivity of other 2-nitroindoles provides a strong precedent for its utility in this area. For example, 2-nitroindoles have been shown to react with various dienes to afford carbazole derivatives. The benzenesulfonyl group in the target molecule is expected to further enhance this reactivity and potentially influence the stereochemical outcome of the cycloaddition.
| Indole Derivative | Diene | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Nitroindole | Cyclopentadiene | Heat | Tetrahydrocarbazole derivative | ucalgary.ca |
| N-Acetyl-3-nitroindole | Isoprene | Heat | Carbazole derivative | researchgate.net |
Future research is likely to expand on the cycloaddition chemistry of this compound, exploring its reactions with a wider range of dienes, including asymmetric variants to access chiral polycyclic structures. Furthermore, the potential of the nitro group to be transformed into other functional groups, such as amines or carbonyls, after the cycloaddition reaction, adds another layer of synthetic versatility to this compound, making it a valuable tool for the construction of diverse and complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-16(18)14-10-11-6-4-5-9-13(11)15(14)21(19,20)12-7-2-1-3-8-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDYFWLGVSTLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291346 | |
| Record name | 2-Nitro-1-(phenylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193686-80-5 | |
| Record name | 2-Nitro-1-(phenylsulfonyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193686-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-1-(phenylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzenesulfonyl 2 Nitro 1h Indole and Its Precursors
Strategies for N1-Sulfonylation of Indole (B1671886) and Derivatives with Benzenesulfonyl Chloride
The initial step in many synthetic routes toward 1-(benzenesulfonyl)-2-nitro-1H-indole is the protection of the indole nitrogen with a benzenesulfonyl group. This N1-sulfonylation serves two primary purposes: it protects the acidic N-H proton, preventing unwanted side reactions in subsequent steps, and its strong electron-withdrawing nature facilitates the crucial regioselective functionalization at the C2 position. bhu.ac.in
The reaction is typically achieved by treating indole or a substituted indole derivative with benzenesulfonyl chloride in the presence of a base. The base deprotonates the indole nitrogen, forming an indolide anion that then acts as a nucleophile, attacking the sulfur atom of the benzenesulfonyl chloride. Common bases used for this transformation include sodium hydride (NaH), pyridine, or potassium carbonate. The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, the reaction of 2-iodoaniline with benzenesulfonyl chloride in the presence of pyridine is a known method to produce the N-sulfonylated precursor. nih.gov N-metallated indoles, prepared using reagents like sodium hydride or butyl lithium, readily react with electrophiles such as benzenesulfonyl chloride. bhu.ac.in
| Indole Substrate | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Indole | Benzenesulfonyl chloride, NaH, DMF | 1-(Phenylsulfonyl)-1H-indole | High |
| 3-Methylindole | Benzenesulfonyl chloride, Pyridine | 3-Methyl-1-(phenylsulfonyl)-1H-indole | Good |
| 5-Chloroindole | Benzenesulfonyl chloride, K2CO3, Acetone | 5-Chloro-1-(phenylsulfonyl)-1H-indole | 72% thieme-connect.comresearchgate.net |
Regioselective Nitration Approaches for C2-Substitution on the Indole Ring System
The direct nitration of the indole ring typically occurs at the C3 position, which is the most electron-rich and kinetically favored site for electrophilic attack. bhu.ac.in Achieving substitution at the C2 position requires a strategic approach that overcomes this inherent reactivity. For N-sulfonylated indoles, a highly effective method for regioselective C2-nitration involves a lithiation-nitration sequence. researchgate.net
This process begins with the deprotonation of the C2 position of the 1-(phenylsulfonyl)indole precursor using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The electron-withdrawing sulfonyl group acidifies the C2 proton, facilitating its removal and the formation of a 2-lithioindole intermediate. bhu.ac.in This intermediate is then quenched with a suitable electrophilic nitrating agent at low temperatures. Dinitrogen tetroxide (N₂O₄) has been successfully employed for this purpose, affording the desired 2-nitro product in good yields. researchgate.net This method circumvents the C3-selectivity of standard electrophilic nitration.
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(Phenylsulfonyl)-1H-indole | 1. t-BuLi, THF, -78 °C 2. N₂O₄, -78 °C to rt | This compound | 78% | researchgate.net |
| 3-Methyl-1-(phenylsulfonyl)-1H-indole | 1. t-BuLi, THF, -78 °C 2. N₂O₄, -78 °C to rt | 3-Methyl-2-nitro-1-(phenylsulfonyl)-1H-indole | 72% | researchgate.net |
| 5-Methoxy-1-(phenylsulfonyl)-1H-indole | 1. t-BuLi, THF, -78 °C 2. N₂O₄, -78 °C to rt | 5-Methoxy-1-(benzenesulfonyl)-2-nitro-1H-indole | 63% | researchgate.net |
Multi-Component and Multi-Step Synthesis from Tailored Indole Precursors
The most direct pathway involves:
N-Sulfonylation: Protection of the indole nitrogen with benzenesulfonyl chloride to form 1-(phenylsulfonyl)-1H-indole.
Regioselective C2-Nitration: C2-lithiation of the N-sulfonylated intermediate followed by reaction with dinitrogen tetroxide to introduce the nitro group at the desired position. researchgate.net
Pathways Involving Electron-Deficient Indole Scaffolds
The success of the C2-nitration strategy is highly dependent on the electronic nature of the N-sulfonylated indole scaffold. The benzenesulfonyl group acts as a potent electron-withdrawing group, significantly reducing the electron density of the indole ring system, particularly at the nitrogen and C3 positions. lasalle.edu This deactivation of the ring toward traditional electrophilic substitution is a key factor that prevents the typical C3-nitration. bhu.ac.in
Simultaneously, this electron-withdrawing effect enhances the acidity of the C-H protons on the indole ring. The proton at the C2 position becomes sufficiently acidic to be removed by a strong base like tert-butyllithium, a reaction that is not feasible on an unprotected or N-alkylated indole. bhu.ac.in Therefore, the N-benzenesulfonyl group serves as a crucial directing group, deactivating the ring against electrophilic attack while activating the C2 position for deprotonation and subsequent nucleophilic attack on the nitrating agent.
Sequential Functionalization and Cascade Cyclization Reactions
While the direct sequential functionalization of indole is the most common route, advanced synthetic strategies involving cascade reactions can be employed to construct the core indole scaffold. Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient way to build molecular complexity. rsc.org
For instance, a palladium-catalyzed cascade reaction of o-nitrobenzyl cyanides with boronic acids can produce 2-substituted indoles. thieme-connect.com Similarly, cascade reactions of nitrones and allenes are known to generate various indole derivatives. nih.gov These methods could potentially be adapted to synthesize a 1-(phenylsulfonyl)indole precursor that already contains a substituent at the C2 position, which could then be converted to the nitro group. However, the most direct and well-documented method for preparing this compound remains the sequential N-sulfonylation followed by C2-lithiation and nitration.
Advanced Synthetic Techniques for Structurally Related Analogues and Derivatives
The synthesis of analogues of this compound can be achieved by modifying the building blocks or employing advanced synthetic techniques. For example, using substituted benzenesulfonyl chlorides in the initial N-sulfonylation step would yield analogues with different aryl sulfonyl groups.
Modern synthetic methods offer alternative ways to functionalize the indole core. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups at different positions of the indole ring, including the less reactive C4-C7 positions of the benzene (B151609) core, often guided by a directing group on the nitrogen. researchgate.netacs.org While direct C2-nitration via C-H activation is challenging, these techniques could be used to install other functional groups that can later be transformed into a nitro group.
Furthermore, cascade reactions provide a platform for the rapid assembly of diverse and complex indole derivatives. acs.org Copper-catalyzed annulation of 3-aryl-2H-azirines with 2-naphthols, for example, leads to C-3-substituted benzo[e]indoles through a cascade process. acs.org Such innovative strategies highlight the versatility of modern organic synthesis in creating structurally diverse analogues that might not be accessible through classical methods.
Table of Compounds
| Compound Name | Chemical Structure/Formula |
|---|---|
| This compound | C₁₄H₁₀N₂O₄S |
| Indole | C₈H₇N |
| Benzenesulfonyl chloride | C₆H₅ClO₂S |
| 1-(Phenylsulfonyl)-1H-indole | C₁₄H₁₁NO₂S |
| 3-Methylindole (Skatole) | C₉H₉N |
| 3-Methyl-1-(phenylsulfonyl)-1H-indole | C₁₅H₁₃NO₂S |
| 5-Chloroindole | C₈H₆ClN |
| 5-Chloro-1-(phenylsulfonyl)-1H-indole | C₁₄H₁₀ClNO₂S |
| n-Butyllithium | C₄H₉Li |
| tert-Butyllithium | C₄H₉Li |
| Dinitrogen tetroxide | N₂O₄ |
| 3-Methyl-2-nitro-1-(phenylsulfonyl)-1H-indole | C₁₅H₁₂N₂O₄S |
| 5-Methoxy-1-(phenylsulfonyl)-1H-indole | C₁₅H₁₃NO₃S |
| 5-Methoxy-1-(benzenesulfonyl)-2-nitro-1H-indole | C₁₅H₁₂N₂O₅S |
| 2-Iodoaniline | C₆H₆IN |
Chemical Reactivity and Mechanistic Investigations of 1 Benzenesulfonyl 2 Nitro 1h Indole
Nucleophilic Addition and Substitution Reactions at the Indole (B1671886) Nucleus
The presence of both an N-sulfonyl and a C2-nitro group makes the indole nucleus highly electron-deficient. This electronic profile activates the C2=C3 bond toward nucleophilic attack, making the C3 position the primary site for such reactions.
Reactivity at the C3 Position of the Indole Ring
The C3 position of 1-(benzenesulfonyl)-2-nitro-1H-indole is highly electrophilic and susceptible to attack by a range of nucleophiles. This reactivity is a direct consequence of the combined electron-withdrawing effects of the substituents at the N1 and C2 positions. While typical indole chemistry involves electrophilic substitution at C3, the electronic nature of this compound is inverted, allowing for nucleophilic addition at this very site.
Research on analogous electron-deficient indoles, such as 1,2-bis(phenylsulfonyl)-1H-indole, has demonstrated that various organometallic nucleophiles successfully target the C3 position. arkat-usa.org Although Grignard and organozinc reagents were found to be unreactive with this compound, softer nucleophiles like organocuprates readily engage in addition reactions at the C3 carbon. arkat-usa.org This transformation provides a direct route to C3-substituted indoles from a highly activated precursor.
Participation of the C2-Nitro Group as an Activating and Leaving Moiety
The C2-nitro group serves a dual role in the reactivity of this compound. Firstly, as a potent electron-withdrawing group, it significantly activates the indole nucleus for nucleophilic attack, particularly at the C3 position. This activation is crucial for overcoming the inherent electron-rich nature of the indole system.
Organocuprate Chemistry and Related Cross-Coupling Transformations
Organocuprate reagents, also known as Gilman reagents, have proven to be effective nucleophiles for reacting with this compound. arkat-usa.org Unlike harder organometallic reagents like Grignards, the softer nature of organocuprates allows for controlled addition to the highly electrophilic C3 position. arkat-usa.orgnih.gov This reactivity is consistent with the behavior of organocuprates in conjugate addition reactions with α,β-unsaturated systems. researchgate.net
In a study on the closely related 1,2-bis(phenylsulfonyl)-1H-indole, Gilman reagents generated from methyllithium (B1224462) and copper bromide dimethylsulfide complex readily produced the C3-methylated indole. arkat-usa.org The reaction proceeds via an addition-elimination mechanism, yielding 3-substituted 2-(phenylsulfonyl)-1H-indoles. arkat-usa.org It was noted that this reactivity was first explored with this compound, where organocuprates were successful while other organometallics failed. arkat-usa.org This highlights the specific utility of organocuprate chemistry in achieving C-C bond formation at the C3 position of this electron-poor indole.
The table below summarizes the observed reactivity of various nucleophiles with electron-deficient indoles, drawing a direct parallel to the expected reactivity of this compound.
| Nucleophile Type | Substrate | Outcome at C3 | Reference |
| Organocuprates (Gilman Reagents) | This compound | Successful Addition/Substitution | arkat-usa.org |
| Grignard Reagents | This compound | No Reaction | arkat-usa.org |
| Organozinc Reagents | This compound | No Reaction | arkat-usa.org |
| Organocuprates (Gilman Reagents) | 1,2-bis(phenylsulfonyl)-1H-indole | Successful Addition/Substitution | arkat-usa.org |
| Aryllithium Reagents | 3-nitro-1-(phenylsulfonyl)indole | No reaction at C3 (attack at C2) | researchgate.net |
Electrophilic Reactivity Profiles of the Compound (if applicable in specific contexts)
Due to the strong deactivating effects of the N-benzenesulfonyl and C2-nitro groups, this compound is exceptionally unreactive towards electrophiles. Traditional electrophilic aromatic substitution reactions that characterize typical indole chemistry, such as Friedel-Crafts, nitration, or halogenation, are not expected to occur on the electron-deficient pyrrole (B145914) or benzene (B151609) rings of this compound under standard conditions. The electron density of the indole nucleus is significantly diminished, precluding attack by electrophilic species.
Transformations Involving the N1-Benzenesulfonyl Moiety
The N1-benzenesulfonyl group is primarily installed as an activating and protecting group. A key transformation involving this moiety is its removal to furnish the N-unsubstituted indole. Standard methods for the cleavage of N-arylsulfonyl groups can be applied. Basic hydrolysis, for instance using potassium hydroxide (B78521) in ethanol, is a common method for deprotection. Additionally, reductive cleavage using magnesium in methanol (B129727) or via electrochemical methods can also be employed to remove the sulfonyl group.
In the context of nucleophilic addition at C3, the N-benzenesulfonyl group is often removed during the reaction workup or in a subsequent step to yield the final 3-substituted 2-nitroindole or its further elaborated products.
Mechanistic Pathways of Key Reactions and Transformations
The primary mechanistic pathway for the reaction of this compound with soft nucleophiles like organocuprates is a nucleophilic addition-elimination sequence. arkat-usa.org This mechanism can be broken down into the following key steps:
Nucleophilic Attack: The organocuprate reagent adds to the electrophilic C3 carbon of the indole. This attack breaks the C2=C3 π-bond, and the electrons are pushed onto the indole nitrogen and C2-nitro group, forming a tetrahedral intermediate often referred to as a Meisenheimer-like adduct. nih.gov The negative charge in this intermediate is well-stabilized by resonance involving both the N1-benzenesulfonyl and the C2-nitro groups.
Intermediate Formation: The resulting anionic intermediate is a resonance-stabilized species. The strong electron-withdrawing capacity of the nitro and sulfonyl groups is crucial for the stability of this adduct and for the feasibility of the initial nucleophilic attack.
Elimination/Rearomatization: In a subsequent step, the indole ring system rearomatizes. This involves the elimination of the C2-nitro group as a nitrite (B80452) anion (NO₂⁻). This step is driven by the thermodynamic stability of the reformed aromatic indole core.
This sequence is illustrated in the reaction scheme below.
Scheme: Proposed mechanism for the reaction of this compound with an organocuprate reagent.
(A representative schematic diagram illustrating the nucleophilic addition of a generic organocuprate (R₂CuLi) to the C3 position, formation of the stabilized intermediate, and subsequent elimination of the nitro group and deprotection of the sulfonyl group to yield the 3-substituted indole.)
Addition-Elimination Mechanisms and their Regioselectivity
The presence of a strongly electron-withdrawing nitro group at the C2-position, combined with a benzenesulfonyl group on the indole nitrogen, renders the heterocyclic ring highly electrophilic. This electronic profile makes this compound a prime candidate for nucleophilic substitution reactions, which are otherwise uncommon for the typically electron-rich indole system. The reaction is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, involving the addition of a nucleophile to the electron-deficient ring, followed by the elimination of a leaving group.
In this specific substrate, two potential leaving groups exist: the nitro group at C2 and the benzenesulfonyl group at N1. However, the benzenesulfonyl group is a superior leaving group compared to the nitro group. The reaction mechanism would likely involve the initial attack of a nucleophile at an electron-deficient carbon atom of the indole nucleus. The C2-position is the most probable site for nucleophilic attack due to the direct attachment of the electron-withdrawing nitro group.
While direct studies on this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from related systems. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that this compound serves as a versatile electrophile, reacting regioselectively at the C2-position with various nucleophiles. psu.edu In these reactions, the methoxy (B1213986) group at the N1-position is ultimately eliminated, although it is the substitution at C2 that initiates the process. psu.edu
For this compound, a plausible mechanism involves the attack of a nucleophile at the C2-position. This forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The negative charge is delocalized across the indole system and the nitro group. Subsequent re-aromatization of the ring would occur through the elimination of one of the substituents. Depending on the reaction conditions and the nature of the nucleophile, this could theoretically lead to the displacement of the nitro group.
The regioselectivity of such reactions is governed by the powerful activating effect of the C2-nitro group. Nucleophilic attack is overwhelmingly directed to this position. The following table summarizes the expected outcomes and the roles of the different functional groups based on general principles of SNAr reactions on nitro-activated aromatic systems.
| Functional Group | Position | Role in Addition-Elimination Reactions |
| Nitro (-NO₂) | C2 | Strong activating group; directs nucleophilic attack to C2; potential leaving group |
| Benzenesulfonyl (-SO₂Ph) | N1 | Good leaving group; enhances electrophilicity of the indole ring |
| Nucleophile (Nu⁻) | - | Reactant that initiates the addition step by attacking the C2-position |
Cascade and Domino Reactions Mediated by the Compound
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. These processes involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality generated in the previous step.
The electrophilic nature of this compound makes it a potential candidate to initiate such reaction cascades. A nucleophilic attack on the C2-position could serve as the entry point into a domino sequence. For example, if the attacking nucleophile contains additional reactive functionality, it could participate in a subsequent intramolecular cyclization or rearrangement after the initial addition-elimination step.
While the reviewed scientific literature does not provide specific examples of cascade or domino reactions mediated directly by this compound, the reactivity of related nitro-indole systems offers insight into potential transformations. For instance, cascade reactions involving the [4+1]-spirocyclization of nitroalkenes with indoles have been reported to produce complex heterocyclic systems. nih.gov These reactions proceed through intermediates that undergo subsequent rearrangements. nih.gov Similarly, domino reactions have been employed for the synthesis of various functionalized nitroalkenes and for the construction of complex indole-containing structures like spirocyclic oxindoles. nih.govrsc.org
A hypothetical domino reaction initiated by this compound could involve an initial SNAr reaction with a bifunctional nucleophile. The product of this first step could then undergo a spontaneous intramolecular reaction to form a new cyclic system. The feasibility and outcome of such a sequence would be highly dependent on the structure of the nucleophile and the reaction conditions.
The table below outlines a conceptual framework for a domino reaction involving the title compound.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Nucleophilic Addition | This compound + Bifunctional Nucleophile | Meisenheimer-type adduct |
| 2 | Elimination | Meisenheimer-type adduct | 2-substituted-1H-indole derivative |
| 3 | Intramolecular Reaction | 2-substituted-1H-indole derivative | Fused or spirocyclic indole product |
Further research is required to explore and develop specific cascade and domino reactions utilizing the unique reactivity of this compound.
Derivatization Strategies and Synthetic Applications of 1 Benzenesulfonyl 2 Nitro 1h Indole
Functional Group Interconversions of the Nitro Group
The nitro group at the C2 position of 1-(benzenesulfonyl)-2-nitro-1H-indole is a key functional handle that can be readily transformed into other valuable functionalities, most notably an amino group. The reduction of the nitro group to a primary amine opens up a vast array of subsequent chemical modifications, enabling the synthesis of a diverse range of indole-containing compounds.
Commonly employed methods for the reduction of aromatic nitro groups are applicable to this compound. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, offers a clean and efficient route to the corresponding 2-amino-1-(benzenesulfonyl)-1H-indole. nih.gov This method is often favored for its high yields and the generation of water as the only byproduct.
The resulting 2-amino-1-(benzenesulfonyl)-1H-indole is a versatile intermediate. The amino group can be subsequently acylated, alkylated, or used in the formation of heterocyclic rings, significantly expanding the synthetic utility of the original nitroindole scaffold.
Chemical Transformations Involving the Indole (B1671886) Ring System
The electronic nature of this compound dictates the reactivity of the indole ring, making it amenable to a range of chemical transformations at various positions.
Modification at the C2 and C3 Positions
The presence of the strongly electron-withdrawing nitro group at the C2 position significantly influences the reactivity of the indole nucleus. This deactivation towards traditional electrophilic substitution at C3 paves the way for nucleophilic attack at other positions. While the C2 position is substituted, the C3 position becomes susceptible to certain nucleophilic additions, particularly in related N-sulfonylated 3-nitroindoles. For instance, the addition of hetaryllithium nucleophiles to 3-nitro-1-(phenylsulfonyl)indole has been shown to produce 2-substituted-3-nitroindoles. researchgate.net
While direct nucleophilic substitution at the C2 position of this compound itself is not commonly reported, functionalization can be achieved through multi-step sequences. For example, the related compound, 2-iodo-3-nitro-1-(phenylsulfonyl)indole, readily undergoes nucleophilic aromatic substitution with amines to afford 2-amino-3-nitroindoles in excellent yields. researchgate.net This suggests that conversion of the C2-nitro group to a better leaving group could enable similar transformations.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer powerful tools for C-C bond formation at the C2 and C3 positions of the indole ring, although examples starting directly from this compound are not extensively documented. mdpi.comchemrxiv.org The general reactivity of N-sulfonylated indoles in such reactions suggests the potential for these methods to be applied, likely after conversion of the nitro group to a more suitable functional handle for cross-coupling, such as a halide.
| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |
| Nucleophilic Aromatic Substitution | C2 | Amines (on 2-iodo-3-nitro derivative) | 2-Amino-3-nitroindoles | researchgate.net |
| Nucleophilic Addition | C2 | Hetaryllithiums (on 3-nitro isomer) | 2-Substituted-3-nitroindoles | researchgate.net |
N-Derivatization and Protecting Group Strategies
The benzenesulfonyl group on the indole nitrogen serves a dual purpose: it acts as a protecting group and as an electron-withdrawing group that activates the indole ring for certain transformations. The removal of this group, or its exchange for other functionalities, is a key aspect of its synthetic utility.
Deprotection of the N-benzenesulfonyl group can be achieved under various conditions, typically involving basic hydrolysis. Reagents such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent can effectively cleave the sulfonamide bond, yielding the N-unsubstituted 2-nitroindole. researchgate.net The choice of base and reaction conditions is crucial to avoid undesired side reactions.
The benzenesulfonyl group can also be considered a strategic element in a sequence of reactions. Its strong electron-withdrawing nature facilitates certain reactions, after which it can be removed to allow for further derivatization at the nitrogen atom. Once deprotected, the indole nitrogen can be alkylated, acylated, or incorporated into other heterocyclic systems, providing access to a wide range of N-functionalized indoles. For instance, the free NH of the indole can be reacted with various electrophiles to introduce a wide array of substituents.
| Strategy | Reagents/Conditions | Outcome | Reference |
| Deprotection | NaOH or KOH | Removal of benzenesulfonyl group | researchgate.net |
| N-Alkylation (after deprotection) | Alkyl halide, base | N-Alkyl-2-nitroindole | General knowledge |
| N-Acylation (after deprotection) | Acyl chloride, base | N-Acyl-2-nitroindole | General knowledge |
Construction of Complex Polycyclic Systems Utilizing the Indole Scaffold
This compound and its derivatives are valuable precursors for the synthesis of complex polycyclic systems, particularly those containing the indole nucleus fused to other rings. One notable application is in the synthesis of carbazoles and their derivatives. researchgate.netnih.govchim.itorganic-chemistry.org Carbazoles are an important class of nitrogen-containing heterocycles found in many natural products and pharmacologically active compounds.
One common strategy for carbazole (B46965) synthesis from indoles involves a benzannulation reaction, where a benzene (B151609) ring is appended to the five-membered ring of the indole. While direct cycloaddition reactions with this compound are not extensively reported, its derivatives can be employed in such transformations. For instance, Diels-Alder reactions of electron-deficient indoles can lead to the formation of carbazole precursors. wikipedia.orgbeilstein-journals.org The nitro group in this compound makes it an electron-deficient dienophile, suggesting its potential participation in inverse-electron-demand Diels-Alder reactions.
Furthermore, derivatives of this compound can be utilized in the synthesis of other important polycyclic systems like β-carbolines. researchgate.netresearchgate.netchim.itorganic-chemistry.orgnih.gov β-Carbolines are a class of indole alkaloids with a wide range of biological activities. The synthesis of β-carbolines often involves the construction of a pyridine ring fused to the indole core. While not a direct precursor, the functional groups on this compound can be manipulated to generate intermediates suitable for β-carboline synthesis. For example, reduction of the nitro group and subsequent functionalization at the C3 position can provide a suitable substrate for Pictet-Spengler type cyclizations.
| Polycyclic System | Synthetic Strategy | Potential Intermediate from Target Compound | References |
| Carbazoles | Benzannulation, Diels-Alder reaction | Electron-deficient dienophile | researchgate.netnih.govchim.itorganic-chemistry.orgwikipedia.orgbeilstein-journals.org |
| β-Carbolines | Pyridine ring formation (e.g., Pictet-Spengler) | 2-Amino-3-substituted indole derivative | researchgate.netresearchgate.netchim.itorganic-chemistry.orgnih.gov |
Utility as a Versatile Synthetic Building Block for Diverse Organic Scaffolds
The chemical reactivity inherent in this compound makes it a valuable and versatile building block for the synthesis of a wide array of organic scaffolds beyond polycyclic systems. The strategic interplay between the nitro group and the benzenesulfonyl protecting group allows for a programmed sequence of reactions to construct complex molecules.
Its utility is prominently seen in the synthesis of substituted indoles, which are key motifs in numerous pharmaceuticals and biologically active natural products. openmedicinalchemistryjournal.comnih.govresearchgate.net By leveraging the transformations discussed previously—such as nitro group reduction, C3-functionalization, and N-deprotection/derivatization—chemists can access a vast chemical space of indole derivatives.
For example, the synthesis of tryptamine derivatives, an important class of neurotransmitters and psychoactive compounds, can be envisioned starting from this compound. tci-thaijo.orgresearchgate.net A synthetic route could involve the introduction of a two-carbon unit at the C3 position, followed by reduction of the nitro group to an amine, and subsequent deprotection of the indole nitrogen.
The ability to introduce functionality at multiple sites of the indole ring, coupled with the capacity to transform the key nitro group, underscores the importance of this compound as a strategic starting material in medicinal chemistry and natural product synthesis.
| Target Scaffold | Key Transformations of this compound | References |
| Substituted Indoles | Nitro group reduction, C3-functionalization, N-derivatization | openmedicinalchemistryjournal.comnih.govresearchgate.net |
| Tryptamine Derivatives | C3-alkylation, Nitro group reduction, N-deprotection | tci-thaijo.orgresearchgate.net |
| Bioactive Heterocycles | Cyclization reactions following functional group interconversions | researchgate.net |
Advanced Characterization Methodologies in the Context of 1 Benzenesulfonyl 2 Nitro 1h Indole Research
Single Crystal X-ray Crystallography for Definitive Solid-State Structure Determination
Single crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For novel compounds like 1-(benzenesulfonyl)-2-nitro-1H-indole, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.
While a published crystal structure for this compound specifically was not identified in the available literature, analysis of closely related N-benzenesulfonyl indole (B1671886) derivatives provides significant insight into the expected structural features. For instance, studies on analogous compounds confirm the characteristic distorted tetrahedral geometry around the sulfur atom of the sulfonyl group and the typical planarity of the indole ring system. The dihedral angle between the benzenesulfonyl group and the indole ring is consistently found to be nearly orthogonal, a feature that would be expected in the title compound.
To illustrate the data obtained from such an analysis, the table below presents crystallographic parameters for a related N-sulfonylated indole derivative. This data showcases the level of detail provided by a single crystal X-ray diffraction study.
Table 1: Illustrative Crystallographic Data for a Related N-Benzenesulfonyl Indole Analog
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.1358 (2) |
| b (Å) | 23.8364 (7) |
| c (Å) | 10.5983 (3) |
| β (°) | 110.210 (1) |
| Volume (ų) | 1928.77 (9) |
| Z | 4 |
Note: Data presented is for an illustrative analogue to demonstrate the type of information obtained from X-ray crystallography.
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the molecular structure of this compound, with each technique providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. For this compound, ¹H and ¹³C NMR spectra are used to confirm the connectivity of atoms and the substitution pattern on the aromatic rings.
¹H NMR: The protons on the indole ring and the benzenesulfonyl ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The single proton at the C3 position of the indole ring is expected to appear as a singlet. The protons on the benzene (B151609) ring of the indole moiety and the benzenesulfonyl group would exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.
¹³C NMR: The carbon signals would be distributed over a wider range. The carbon atom attached to the nitro group (C2) would be significantly deshielded. The aromatic carbons would typically resonate in the 110-150 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Indole H3 | ~7.0 - 7.5 (s) | ~110 - 115 |
| Indole H4-H7 | ~7.2 - 8.2 (m) | ~115 - 135 |
| Sulfonyl Ar-H | ~7.5 - 8.0 (m) | ~125 - 140 |
| Indole C2 | - | ~145 - 150 |
| Indole C3a, C7a | - | ~125 - 138 |
Note: These are predicted values based on known substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. In this compound, IR spectroscopy is crucial for confirming the presence of the nitro (NO₂) and sulfonyl (SO₂) groups.
The key expected vibrational frequencies are:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected. These typically appear in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
Sulfonyl Group (SO₂): Strong characteristic absorption bands for asymmetric and symmetric SO₂ stretching are also anticipated, generally found near 1350-1400 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
Aromatic C=C and C-H bonds: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching of the aromatic rings, while C-H stretching vibrations would appear above 3000 cm⁻¹.
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1300 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1400 - 1350 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1150 |
| Aromatic C-H | Stretch | > 3000 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (molecular formula C₁₄H₁₀N₂O₄S), the expected exact mass is approximately 302.04 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) MS/MS would likely involve characteristic losses of the functional groups. Key fragmentation pathways could include:
Loss of the nitro group (NO₂, 46 Da).
Loss of sulfur dioxide (SO₂, 64 Da).
Cleavage of the N-S bond, leading to fragments corresponding to the benzenesulfonyl cation (m/z 141) and the 2-nitroindole moiety.
Cleavage of the C-S bond, resulting in a phenyl cation (m/z 77).
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 302 | Molecular Ion |
| [M-NO₂]⁺ | 256 | Loss of nitro group |
| [M-SO₂]⁺ | 238 | Loss of sulfur dioxide |
| [C₆H₅SO₂]⁺ | 141 | Benzenesulfonyl cation |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for verifying the purity of synthesized this compound and for its separation from reaction byproducts and starting materials.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography purification. For a moderately polar compound like this compound, a common stationary phase is silica gel (SiO₂). The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio is optimized to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the desired product. Visualization can be achieved under UV light, as the conjugated aromatic system is expected to be UV-active. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity and for preparative separation. A reversed-phase method would be most suitable, employing a non-polar stationary phase (such as C8 or C18) and a polar mobile phase. A typical mobile phase would be a gradient mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol (B129727). The compound would be detected by a UV detector, likely set at a wavelength where the indole chromophore has strong absorbance (around 254 nm or 280 nm). nih.govcetjournal.it
Table 5: Typical Chromatographic Conditions for Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (e.g., 7:3 v/v) | UV Light (254 nm) |
Future Research Directions and Potential Innovations in 1 Benzenesulfonyl 2 Nitro 1h Indole Chemistry
Development of Novel, Sustainable, and Scalable Synthetic Routes
The synthesis of 1-(benzenesulfonyl)-2-nitro-1H-indole is not a trivial matter, as direct electrophilic nitration of 1-(benzenesulfonyl)-1H-indole predominantly yields the 3-nitro isomer. researchgate.net This regioselectivity is a well-established trend in the electrophilic substitution of indoles, where the C3-position is kinetically and thermodynamically favored due to the ability of the nitrogen lone pair to stabilize the intermediate cation without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com Therefore, the development of synthetic routes to the C2-nitro isomer is a key area for future research.
A plausible, albeit multi-step, approach would involve the initial synthesis of 2-nitro-1H-indole, followed by N-sulfonylation. One documented method for preparing 2-nitroindoles involves the C2-lithiation of an N-protected indole (B1671886), such as N-Boc-indole, followed by quenching with dinitrogen tetroxide. researchgate.net Subsequent deprotection would yield the desired 2-nitro-1H-indole, which could then be sulfonylated with benzenesulfonyl chloride under basic conditions to afford the target compound.
Future research in this area should focus on developing more direct and efficient methods. This could involve exploring novel catalytic systems that can override the inherent C3-selectivity of indole nitration. For instance, the use of directing groups or specifically designed transition metal catalysts could potentially favor C2 functionalization. nih.govresearchgate.net Furthermore, sustainable and scalable methodologies, such as flow chemistry or the use of greener solvents and reagents, will be crucial for the practical application of this compound. mdpi.com
Table 1: Proposed Synthetic Strategies for this compound
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | N-Protection | Indole, (Boc)₂O, base | Protect the indole nitrogen to facilitate C2-lithiation. |
| 2 | C2-Lithiation and Nitration | N-Boc-indole, n-BuLi, THF; then N₂O₄ | Regioselective introduction of the nitro group at the C2-position. researchgate.net |
| 3 | N-Deprotection | N-Boc-2-nitroindole, TFA | Removal of the Boc protecting group to yield 2-nitro-1H-indole. researchgate.net |
| 4 | N-Sulfonylation | 2-nitro-1H-indole, PhSO₂Cl, base (e.g., NaH) | Introduction of the benzenesulfonyl group onto the indole nitrogen. |
Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations
The unique electronic landscape of this compound, characterized by two potent electron-withdrawing groups, suggests a rich and largely unexplored reactivity profile. The indole ring, typically nucleophilic, is rendered significantly electron-deficient, opening the door to novel transformations.
The C-NO₂ bond in nitroaromatic compounds is known to be susceptible to homolytic dissociation, acting as a primary fission point under various stimuli. researchgate.netscispace.com This suggests that this compound could serve as a precursor for radical-mediated reactions, allowing for the introduction of new functionalities at the C2-position.
Furthermore, the electron-deficient nature of the indole core makes it a prime candidate for nucleophilic aromatic substitution (SNAᵣ) reactions, a reactivity pattern not commonly observed in typical indole chemistry. nih.gov The nitro group at C2, in concert with the N-benzenesulfonyl group, would strongly activate the indole ring towards attack by nucleophiles. This could enable the displacement of the nitro group or other leaving groups that could be introduced on the benzene portion of the indole.
Future research should systematically investigate the reactivity of this compound with a diverse range of nucleophiles and electrophiles. This could lead to the discovery of unprecedented transformations and the synthesis of novel, highly functionalized indole derivatives that are inaccessible through conventional methods.
Advanced Computational Studies for Predictive Design and Mechanistic Insights
Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules like this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond characteristics, and charge distribution. icm.edu.pl
Future computational studies should focus on:
Molecular Geometry and Stability: Comparing the calculated stability of the 2-nitro isomer with the more common 3-nitro isomer to understand the thermodynamic landscape of their formation.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions will help predict the molecule's reactivity in pericyclic reactions, such as cycloadditions.
Reaction Pathway Modeling: Simulating potential reactions, such as nucleophilic attack or radical additions, can help to elucidate reaction mechanisms and predict the feasibility and regioselectivity of new transformations.
Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its reaction products. spectroscopyonline.com
These computational investigations will not only rationalize experimental observations but also guide the design of new experiments and the development of novel synthetic applications for this compound.
Strategic Integration into Emerging Synthetic Methodologies and Chemical Technologies
The unique structural and electronic features of this compound make it a promising building block for integration into modern synthetic strategies.
Cascade Reactions: The presence of multiple reactive sites could be leveraged in the design of cascade reactions, where a single synthetic operation triggers a series of transformations to rapidly build molecular complexity. nih.govnih.gov For example, a nucleophilic attack on the C2-position could be followed by an intramolecular cyclization, leading to the formation of complex polycyclic indole derivatives.
Synthesis of Bioactive Molecules: The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a 2-nitro group could lead to novel biological activities. beilstein-journals.orgacs.org The electron-withdrawing nature of the substituents could influence the binding affinity and selectivity of the molecule for biological targets. Future research could explore the use of this compound as a key intermediate in the total synthesis of natural products or in the development of new pharmaceutical agents.
Materials Science: The electronic properties of this molecule could also be of interest in the field of materials science. The strong dipole moment and potential for charge-transfer interactions suggest that it could be a component of novel organic electronic materials.
Q & A
Q. What are the common synthetic routes for 1-(benzenesulfonyl)-2-nitro-1H-indole, and how are reaction conditions optimized?
The synthesis typically involves transition metal-catalyzed reactions (e.g., Pd or Rh) or electrophilic substitution on indole precursors. For example, coupling reactions between indole derivatives and benzenesulfonyl groups are performed in polar aprotic solvents like DMF at elevated temperatures (100–150°C) with sodium ethoxide as a base . Optimization focuses on solvent choice, catalyst loading, and temperature to minimize side reactions like over-nitration or sulfonation at undesired positions.
Q. How is this compound characterized structurally?
Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR to identify aromatic protons and sulfonyl/nitro group environments.
- IR spectroscopy to detect characteristic stretches (e.g., S=O at ~1350–1150 cm⁻¹, NO₂ at ~1520–1350 cm⁻¹).
- Single-crystal X-ray diffraction for precise bond angles and conformations, as demonstrated for related sulfonylated indoles .
Q. What are the stability considerations for handling this compound?
The compound is sensitive to light and heat, which may induce decomposition or undesired reactivity. Storage should be in inert atmospheres (e.g., argon) at –20°C. Avoid incompatible materials like strong oxidizing agents (e.g., peroxides), as they may trigger hazardous reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in derivatives?
Systematic modification of substituents (e.g., nitro group position, sulfonyl substituents) can elucidate key pharmacophoric features. For example:
- Nitro group : Replace with other electron-withdrawing groups (e.g., cyano) to modulate electronic effects.
- Sulfonyl group : Vary aryl substituents to enhance target binding affinity.
SAR studies on analogous indoles show that 3-nitroso derivatives exhibit altered biological profiles compared to nitro-substituted analogs .
Q. What mechanistic insights exist for the nitration of 1-(benzenesulfonyl)-1H-indole?
Nitration under HNO₂/CH₃COOH conditions proceeds via electrophilic attack at the 2-position of the indole ring. Competing pathways (e.g., azo-bis-indole formation) may occur with excess nitrous acid, requiring careful stoichiometric control. Computational studies (DFT) can predict regioselectivity and transition states .
Q. How can crystallographic data inform molecular interactions?
X-ray crystallography reveals planar indole systems with sulfonyl and nitro groups adopting specific dihedral angles. For example, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde shows a monoclinic lattice (space group P21/c) with key intermolecular π-π stacking interactions . This data aids in docking studies for drug design.
Q. What analytical methods quantify this compound in complex matrices?
Q. How do safety data discrepancies (e.g., hazard classification) impact experimental protocols?
While some sources classify the compound as non-hazardous , others note risks like skin corrosion (GHS Category 1) and systemic toxicity . Researchers must cross-reference SDS sheets and implement precautions:
- Use fume hoods for synthesis.
- Wear nitrile gloves and safety goggles.
- Avoid inhalation of dust .
Q. What are key considerations for designing reactions involving this compound?
- Incompatible conditions : Avoid high temperatures (>150°C) and strong oxidizers (e.g., KMnO₄), which may degrade the nitro group or sulfonyl moiety .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while protic solvents (MeOH) may induce side reactions.
Q. How can computational methods predict reactivity or biological targets?
- DFT calculations : Model nitro group reduction potentials or sulfonyl group resonance effects.
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural data from related indole derivatives .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
